3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
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Overview
Description
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound that features a benzene ring substituted with a fluoro group, a sulfonamide group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzene Ring Substituents: The starting material, a benzene derivative, is first functionalized with a fluoro group and a sulfonamide group.
Introduction of the Dioxaborolane Moiety: The functionalized benzene is then subjected to a reaction with a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, under conditions that facilitate the formation of the boronate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate ester moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products
Substitution Reactions: Products include derivatives where the fluoro group is replaced by the nucleophile.
Coupling Reactions: Products are biaryl compounds formed by the coupling of the boronate ester with an aryl or vinyl halide.
Scientific Research Applications
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or as a probe for studying biological processes.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide depends on its application:
In Organic Synthesis: Acts as a boronate ester in Suzuki-Miyaura coupling reactions, where it undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond.
In Biological Systems: May interact with specific enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate ester instead of a sulfonamide group.
Properties
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-9(14)7-10(6-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWATRDSUJCVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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